Cas no 2225173-80-6 (2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid)

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid structure
2225173-80-6 structure
商品名:2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid
CAS番号:2225173-80-6
MF:C9H11BF3NO2
メガワット:233.00
CID:5142139
PubChem ID:133554571

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

    • 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid
    • (2-Isopropyl-6-(trifluoromethyl)pyridin-4-yl)boronic acid
    • 2225173-80-6
    • インチ: 1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-8(14-7)9(11,12)13/h3-5,15-16H,1-2H3
    • InChIKey: NTDNTNBPFYZABV-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)C)=NC(C(F)(F)F)=CC(B(O)O)=C1

計算された属性

  • せいみつぶんしりょう: 233.0834932g/mol
  • どういたいしつりょう: 233.0834932g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 235
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P903702-100mg
2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid
2225173-80-6 95%
100mg
¥13,520.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P903702-25mg
2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid
2225173-80-6 95%
25mg
¥4,506.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P903702-5mg
2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid
2225173-80-6 95%
5mg
¥1,052.00 2022-09-01

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid 関連文献

2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acidに関する追加情報

Recent Advances in the Application of 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225173-80-6) in Chemical Biology and Drug Discovery

The boronic acid derivative, 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 2225173-80-6), has emerged as a critical intermediate in medicinal chemistry and chemical biology. This compound, characterized by its unique trifluoromethyl and boronic acid functional groups, has garnered significant attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex bioactive molecules. Recent studies highlight its role in the development of novel therapeutics, particularly in oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this boronic acid derivative in constructing pyridine-based kinase inhibitors. Researchers utilized 2225173-80-6 as a key building block to synthesize a series of compounds targeting Bruton's tyrosine kinase (BTK), a pivotal enzyme in B-cell malignancies. The trifluoromethyl group was found to enhance metabolic stability, while the boronic acid moiety facilitated precise structural modifications, leading to improved binding affinity and selectivity.

In addition to its role in small-molecule drug development, 2-(iso-Propyl)-6-(trifluoromethyl)pyridine-4-boronic acid has shown promise in proteolysis-targeting chimeras (PROTACs). A recent Nature Chemical Biology publication (2024) detailed its incorporation into heterobifunctional degraders targeting estrogen receptor-alpha (ERα) in breast cancer models. The boronic acid group enabled efficient conjugation to E3 ligase ligands, resulting in enhanced degradation efficiency and reduced off-target effects compared to traditional linkers.

The compound's physicochemical properties have also been extensively characterized. Computational studies using density functional theory (DFT) revealed that the ortho-isopropyl group induces significant steric effects, influencing the boronic acid's reactivity in aqueous media. This insight, published in Chemical Communications (2023), has guided the optimization of reaction conditions for its use in bioconjugation and materials science applications.

Ongoing clinical trials (Phase I/II) are investigating derivatives of 2225173-80-6 as potential treatments for resistant bacterial infections. The trifluoromethyl-pyridine scaffold demonstrates remarkable penetration through bacterial membranes, while the boronic acid moiety acts as a β-lactamase inhibitor. This dual mechanism, reported in ACS Infectious Diseases (2024), represents a novel strategy to combat antimicrobial resistance.

Future research directions include exploring this compound's utility in positron emission tomography (PET) tracer development, leveraging the boron atom for isotope labeling. Preliminary results from Massachusetts General Hospital (2024) suggest promising applications in neuro-oncology imaging, with fluorine-18 labeled analogs showing excellent blood-brain barrier penetration and tumor specificity.

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